molecular formula C8H9BrN2O B1374917 2-(2-Bromophenyl)acetohydrazide CAS No. 863318-03-0

2-(2-Bromophenyl)acetohydrazide

Cat. No. B1374917
CAS RN: 863318-03-0
M. Wt: 229.07 g/mol
InChI Key: OAFYRMGYYNJILO-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)acetohydrazide” is a chemical compound that belongs to the family of acetohydrazide derivatives. It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O .


Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)acetohydrazide involves a reaction mixture of 2-(4-bromophenyl)acetohydrazide and an appropriate aldehyde. This mixture is heated at reflux for 7 hours. After the reactions are complete (as monitored by TLC analysis), the reaction mixture is cooled to room temperature .


Molecular Structure Analysis

The InChI code for 2-(2-Bromophenyl)acetohydrazide is 1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Bromophenyl)acetohydrazide are not detailed in the search results, it’s worth noting that acetohydrazide derivatives, in general, are known to participate in a variety of chemical reactions. For instance, they can react with aldehydes to form hydrazones .


Physical And Chemical Properties Analysis

2-(2-Bromophenyl)acetohydrazide is a white to yellow solid . Its physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Coordination Compounds

2-(2-Bromophenyl)acetohydrazide: has been utilized in the synthesis of coordination compounds, particularly with nickel (II). These compounds exhibit a polymeric structure and are characterized by various analytical techniques, including IR spectroscopy and X-ray diffraction . The ability to form stable complexes with metals can be leveraged in catalysis and material science.

Antimicrobial Pharmaceuticals

Hydrazides, including 2-(2-Bromophenyl)acetohydrazide , are key intermediates in the synthesis of biologically active derivatives. They have been found to exhibit antibacterial and antifungal activities, which are influenced by the nature of the substituent on the benzene ring . This makes them valuable in the development of new antimicrobial agents.

Antituberculosis Agents

The hydrazide functional group is significant in the pharmaceutical industry for its role in antituberculosis drugs. The structural features of 2-(2-Bromophenyl)acetohydrazide can be modified to enhance its activity against tuberculosis-causing bacteria .

Antifungal Applications

Derivatives of 2-(2-Bromophenyl)acetohydrazide can be synthesized to target fungal infections. The bromophenyl group may be tailored to increase the efficacy of these compounds against specific fungal strains .

Antiviral Activity

Hydrazide derivatives have shown potential in inhibiting viral proteins. For instance, compounds structurally related to 2-(2-Bromophenyl)acetohydrazide have been effective against Herpes Simplex Virus-I by inhibiting glycoprotein B . This suggests possible applications in antiviral drug development.

Chemical Education

As a compound with diverse applications, 2-(2-Bromophenyl)acetohydrazide serves as an excellent example in chemical education for demonstrating synthetic techniques, analytical methods, and the importance of functional groups in medicinal chemistry .

Material Science

The coordination compounds formed by 2-(2-Bromophenyl)acetohydrazide can be explored for their electrical and magnetic properties, contributing to the development of new materials for technological applications .

Analytical Chemistry

The properties of 2-(2-Bromophenyl)acetohydrazide , such as its reactivity and ability to form complexes, make it a useful reagent in analytical chemistry for detecting and quantifying metal ions .

Safety And Hazards

The safety information for 2-(2-Bromophenyl)acetohydrazide indicates that it is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, avoid contact with skin, eyes, or clothing, and avoid release to the environment .

Future Directions

While specific future directions for 2-(2-Bromophenyl)acetohydrazide are not detailed in the search results, it’s worth noting that acetohydrazide derivatives, in general, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(2-bromophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFYRMGYYNJILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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